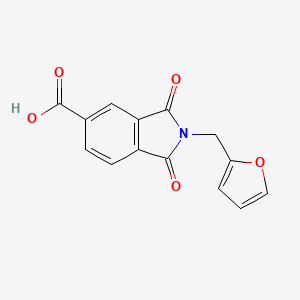

N-(2-furylmethyl)-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

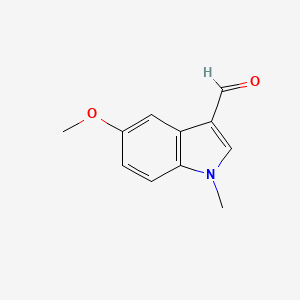

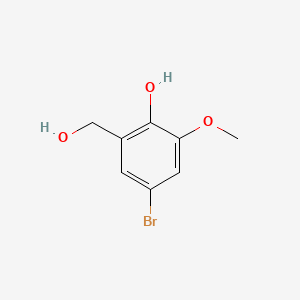

N-(2-furylmethyl)-3-oxobutanamide is a chemical compound that is part of a broader class of organic compounds known as 3-oxobutanamides. These compounds are characterized by a 3-oxobutanamide core structure and are often used as intermediates in the synthesis of more complex heterocyclic compounds. The specific structure of N-(2-furylmethyl)-3-oxobutanamide includes a furylmethyl group attached to the nitrogen atom of the 3-oxobutanamide moiety.

Synthesis Analysis

The synthesis of related 3-oxobutanamide derivatives has been explored in various studies. For instance, N-1-Naphthyl-3-oxobutanamide has been synthesized and used as a precursor for the formation of various heterocyclic compounds, including pyridine derivatives . Another study demonstrates the synthesis of N,N′-oligomethylenebis(3-oxobutanamide)s, which undergoes manganese(III)-based radical cyclization with 1,1-diarylethenes to produce furan derivatives . These methods highlight the versatility of 3-oxobutanamide derivatives in organic synthesis and their potential application in the synthesis of N-(2-furylmethyl)-3-oxobutanamide.

Molecular Structure Analysis

The molecular structure of 3-oxobutanamide derivatives is crucial for their reactivity and the types of chemical reactions they can undergo. For example, N-aryl-2-chloro-3-oxobutanamides have been studied for their hydrogen bonding patterns, which are significant in the solid state but disrupted in solution . This information is essential for understanding the reactivity and interaction of N-(2-furylmethyl)-3-oxobutanamide with other molecules.

Chemical Reactions Analysis

3-oxobutanamide derivatives are reactive intermediates that can undergo various chemical transformations. For instance, N-Aryl- and N,N-diethyl-3-oxobutanamides have been shown to react with salicylaldehyde and N-phenylthiourea to yield benzoxadiazocine derivatives . These reactions are indicative of the potential transformations that N-(2-furylmethyl)-3-oxobutanamide might undergo, leading to the formation of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-furylmethyl)-3-oxobutanamide are not detailed in the provided papers, the properties of similar 3-oxobutanamide derivatives can be inferred. These compounds typically exhibit properties that are influenced by their functional groups, such as solubility in organic solvents, melting points, and reactivity towards various reagents. The presence of the furylmethyl group in N-(2-furylmethyl)-3-oxobutanamide would likely affect its electron distribution and, consequently, its chemical behavior.

Aplicaciones Científicas De Investigación

-

One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

- Application Summary : This research focuses on the synthesis of stable 5-HMF derivatives directly from carbohydrates, which is a challenging problem for contemporary chemistry .

- Methods of Application : The synthesis involved refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .

- Results : The reaction resulted in two products in a 4:1 ratio. The best yield (56%) was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .

-

Carbon Nanoparticles on Magnetite: A New Heterogeneous Catalyst for the Oxidation of 5-Hydroxymethylfurfural (5-HMF) to 2,5-Diformoylfuran (DFF)

- Application Summary : This research focuses on the development of new materials for catalytic applications, specifically the selective oxidation of 5-HMF to 2,5-DFF .

- Methods of Application : The research involved the use of a new heterogeneous catalyst for the oxidation of HMF to DFF in aqueous medium using carbon soot (from candle light) deposited on magnetite (Fe3O4@C) .

- Results : The potentiality of the catalyst has been realized in direct production of DFF from biomass (using either fructose or glucose) with high conversions via two consecutive steps involving dehydration and oxidation .

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand its mechanism of action.

I hope this general outline is helpful. If you have a specific compound or topic in mind, feel free to ask!

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(11)5-9(12)10-6-8-3-2-4-13-8/h2-4H,5-6H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBQQAWOWBZWAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359297 |

Source

|

| Record name | N-(2-furylmethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-3-oxobutanamide | |

CAS RN |

392721-34-5 |

Source

|

| Record name | N-(2-furylmethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)